6-Fluoro-3-hydroxypicolinic acid
Overview
Description
6-Fluoro-3-hydroxypicolinic acid is an organic compound with the molecular formula C₆H₄FNO₃ and a molecular weight of 157.10 g/mol It is a derivative of picolinic acid, where a fluorine atom is substituted at the 6-position and a hydroxyl group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-hydroxypicolinic acid typically involves the fluorination of 3-hydroxypicolinic acid. One common method is the direct fluorination using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes steps such as nitration, reduction, and fluorination, followed by purification through crystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-hydroxypicolinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-fluoro-3-pyridinecarboxylic acid.
Reduction: Formation of 6-fluoro-3-hydroxypyridine.
Substitution: Formation of various substituted picolinic acid derivatives.
Scientific Research Applications
6-Fluoro-3-hydroxypicolinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-hydroxypicolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of their activity . The hydroxyl group can also participate in hydrogen bonding, further stabilizing the interaction with the target .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxypicolinic acid: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
6-Fluoropicolinic acid: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.
Picolinic acid: Lacks both the fluorine and hydroxyl groups, making it less versatile in chemical modifications.
Uniqueness
6-Fluoro-3-hydroxypicolinic acid is unique due to the presence of both the fluorine and hydroxyl groups, which enhance its reactivity and ability to form stable complexes with various molecular targets. This dual functionality makes it a valuable compound in both synthetic chemistry and biological research .
Properties
IUPAC Name |
6-fluoro-3-hydroxypyridine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO3/c7-4-2-1-3(9)5(8-4)6(10)11/h1-2,9H,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEINCPCFMDVCDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701259003 | |
Record name | 6-Fluoro-3-hydroxy-2-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701259003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211592-06-1 | |
Record name | 6-Fluoro-3-hydroxy-2-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211592-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoro-3-hydroxy-2-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701259003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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